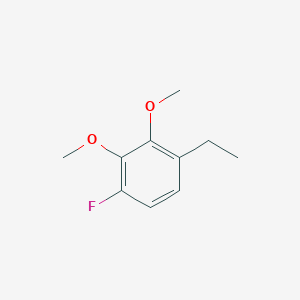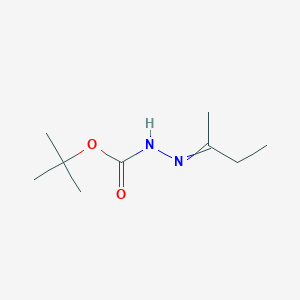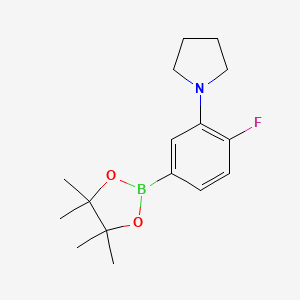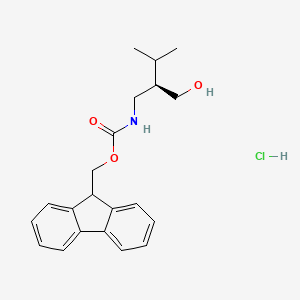
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene is a chemical compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
One common method is the copper-mediated trifluoromethylation of arynes, which allows for the rapid construction of trifluoromethylated arenes under mild conditions . Another approach involves the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated compounds .
Analyse Chemischer Reaktionen
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chloro and nitro groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the trifluoromethyl groups can participate in oxidation reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and pyrazolines.
Common reagents used in these reactions include copper catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene has several scientific research applications:
Materials Science: The compound is used in the design and synthesis of materials exhibiting unique properties, such as thermally activated delayed fluorescence and electroluminescence.
Biology and Medicine: Its derivatives are explored for potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: Used as an acceptor in the design of emitters with thermally activated delayed fluorescence.
1,2-Bis(trifluoromethyl)ethylene: Involved in the synthesis of fluorinated derivatives through cycloaddition reactions.
Eigenschaften
Molekularformel |
C8H2ClF6NO2 |
|---|---|
Molekulargewicht |
293.55 g/mol |
IUPAC-Name |
2-chloro-1-nitro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-6-4(16(17)18)2-1-3(7(10,11)12)5(6)8(13,14)15/h1-2H |
InChI-Schlüssel |
CKTMSYUSYPXQPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)












